Sertaconazole

antifungal susceptibility testing dermatophyte resistance azole cross-resistance

Sertaconazole is a synthetic imidazole antifungal distinguished by a unique benzo[b]thiophene moiety absent in comparator azoles. It offers three procurement-critical advantages: (1) retained potency against fluconazole-resistant clinical isolates (MIC90 1 µg/ml vs ≥16 µg/ml; 4% vs 48% resistance rate); (2) clinically validated antipruritic activity via COX inhibition not found in miconazole or clotrimazole; (3) negligible systemic absorption (plasma <2.5 ng/ml, 1.47% dermal absorption). Essential for antifungal susceptibility panels, topical formulation R&D, and dermal pharmacokinetic studies.

Molecular Formula C20H15Cl3N2OS
Molecular Weight 437.8 g/mol
CAS No. 99592-32-2
Cat. No. B158924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSertaconazole
CAS99592-32-2
SynonymsDermofix
Dermoseptic
Ginedermofix
Mykosert
sertaconazole
sertaconazole mononitrate
sertaconazole nitrate
Zalain
Molecular FormulaC20H15Cl3N2OS
Molecular Weight437.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2
InChIKeyJLGKQTAYUIMGRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
SolubilityPractically insoluble
6.37e-03 g/L

Sertaconazole (CAS 99592-32-2) for Topical Antifungal Formulation: Procurement & Selection Guide


Sertaconazole (CAS 99592-32-2) is a synthetic imidazole-class antifungal agent characterized by a unique benzo[b]thiophene moiety that distinguishes it structurally from other azoles [1]. It is commercially available primarily as sertaconazole nitrate in a 2% topical cream formulation [2]. The compound exhibits broad-spectrum in vitro fungistatic and fungicidal activity against dermatophytes, yeasts (including Candida spp.), and Gram-positive bacteria, with an additional documented antipruritic and anti-inflammatory component not observed in comparator imidazoles such as miconazole or clotrimazole [3].

Why Sertaconazole Cannot Be Assumed Interchangeable with Generic Imidazoles: The Evidence for Differential Activity


While imidazole antifungals share a common ergosterol synthesis inhibition mechanism, substitution among agents within this class cannot be assumed without risk of compromised clinical or experimental outcomes. Sertaconazole differs from miconazole, clotrimazole, ketoconazole, and econazole in three critical procurement-relevant dimensions: (1) quantitatively distinct minimum inhibitory concentration (MIC) profiles against key pathogenic species [1]; (2) retained activity against fluconazole-resistant clinical isolates where cross-resistance is not observed [2]; and (3) a clinically validated antipruritic effect mediated via cyclooxygenase inhibition that is structurally associated with its benzo[b]thiophene group [3]. These differences are not marginal and directly impact formulation development, susceptibility testing protocols, and clinical study design.

Sertaconazole Procurement Evidence: Quantitative Comparative Data Against Closest Analogs


Sertaconazole MIC90 Against Dermatophyte Clinical Isolates vs. Fluconazole: Activity in Reduced-Susceptibility Strains

Against 114 clinical dermatophyte isolates with documented reduced susceptibility to fluconazole, sertaconazole demonstrated a MIC90 of 1 μg/ml, whereas the fluconazole MIC was ≥16 μg/ml across the same panel, with four isolates exhibiting fluconazole MICs ≥64 μg/ml [1]. No evidence of cross-resistance between sertaconazole and fluconazole was detected [1].

antifungal susceptibility testing dermatophyte resistance azole cross-resistance

Sertaconazole vs. Terbinafine and Luliconazole: Pruritus Resolution in Dermatophytosis Clinical Trial

In a multicenter randomized trial of 83 patients with tinea corporis/cruris, 85% of patients receiving sertaconazole 2% cream (twice daily for 4 weeks) achieved complete resolution of pruritus, compared with 54.6% receiving terbinafine 1% cream (once daily for 2 weeks) and 70% receiving luliconazole 1% cream (once daily for 2 weeks) [1]. The difference between sertaconazole and terbinafine was statistically significant (P < 0.05) [1].

dermatophytosis pruritus resolution clinical comparative efficacy

Sertaconazole vs. Miconazole and Clotrimazole: Fungicidal Concentration Comparison Against Candida albicans

In vitro evaluation of fungicidal activity against Candida albicans demonstrated that sertaconazole achieved a 90% reduction in viable cells (MFC90) at a concentration of 8 μg/ml, whereas miconazole, clotrimazole, bifonazole, and ketoconazole required higher concentrations to achieve the same fungicidal effect [1]. Fungistatic MIC values in Sabouraud and YNB media were comparable to miconazole and clotrimazole, and superior to bifonazole and ketoconazole [1].

Candida albicans fungicidal activity MIC comparison

Sertaconazole Systemic Absorption: Negligible Plasma Levels After Repeated Topical Application

In a multiple-dose pharmacokinetic study of 5 patients with interdigital tinea pedis (diseased area mean 93 cm²), sertaconazole 2% cream applied every 12 hours for 13 doses produced plasma concentrations below the analytical limit of quantitation (2.5 ng/ml) at all sampling time points through 72 hours post-final dose [1]. In a preclinical model, dermal application of ¹⁴C-labelled sertaconazole cream to hairless rats resulted in systemic absorption of only 1.47% of the applied dose [2].

pharmacokinetics topical bioavailability systemic exposure

Sertaconazole Resistance Rate vs. Fluconazole: 4% vs. 48% in Dermatophyte Clinical Isolates

Among 250 clinical isolates of dermatophytes and Scopulariopsis brevicaulis from Spanish hospitals, the resistance rate to sertaconazole was 4%, equivalent to terbinafine (4%) and markedly lower than the 48% resistance rate observed for fluconazole [1]. The overall susceptibility rate for sertaconazole was 87.6%, compared with 86.4% for clotrimazole, 74.4% for ketoconazole, 73.3% for miconazole, and 42.8% for fluconazole [1].

antifungal resistance dermatophyte susceptibility azole resistance prevalence

Sertaconazole vs. Econazole and Bifonazole: Arithmetic Mean MIC Against Candida spp.

Against 150 strains comprising six Candida species, sertaconazole demonstrated an arithmetic mean MIC of 0.77 mg/L, compared with 1.75 mg/L for econazole and 9.05 mg/L for bifonazole [1]. This represents a 2.3-fold lower mean MIC than econazole and an 11.8-fold lower mean MIC than bifonazole.

Candida spp. in vitro susceptibility azole comparative potency

Sertaconazole (CAS 99592-32-2): Evidence-Based Research and Industrial Application Scenarios


Antifungal Susceptibility Testing Reference Standard for Azole-Resistant Dermatophyte Panels

Procure sertaconazole as a reference compound in antifungal susceptibility testing panels specifically designed to evaluate dermatophyte isolates with reduced susceptibility to fluconazole or other first-line azoles. Sertaconazole maintains a MIC90 of 1 μg/ml against isolates where fluconazole MIC ≥16 μg/ml, with no observed cross-resistance [1], and demonstrates a resistance rate of only 4% among clinical isolates compared with 48% for fluconazole [2]. This makes it an essential comparator for laboratories characterizing emerging resistance patterns.

Topical Formulation Development Requiring Dual Antifungal and Antipruritic Activity

Use sertaconazole as the active pharmaceutical ingredient in topical cream or gel formulations where symptomatic relief of pruritus is a co-primary endpoint. Clinical evidence demonstrates 85% pruritus resolution with sertaconazole 2% cream compared to 54.6% with terbinafine 1% (P < 0.05) [3]. The compound's antipruritic activity, mediated via cyclooxygenase inhibition, is structurally associated with its benzo[b]thiophene moiety and is not present in comparator imidazoles such as miconazole or clotrimazole [4].

Pharmacokinetic Reference Standard for Topical Agents with Negligible Systemic Exposure

Select sertaconazole as a benchmark compound in preclinical or clinical pharmacokinetic studies evaluating dermal absorption and systemic bioavailability of topical antifungal formulations. Human data demonstrate plasma concentrations below the analytical limit of quantitation (2.5 ng/ml) after 13 twice-daily applications [5], while preclinical data show systemic absorption of only 1.47% following dermal application [6]. This profile supports its use as a low-systemic-exposure control in comparative dermal absorption studies.

In Vitro Screening Programs for Broad-Spectrum Antifungal Activity Against Candida and Dermatophytes

Incorporate sertaconazole into in vitro antifungal screening panels as a broad-spectrum imidazole comparator. Against 309 dermatophyte clinical isolates, sertaconazole achieved an overall geometric mean MIC of 0.21 μg/ml with MIC50 and MIC90 values of 0.25 and 1 μg/ml, respectively [7]. Against Candida spp., the arithmetic mean MIC was 0.77 mg/L, significantly lower than econazole (1.75 mg/L) and bifonazole (9.05 mg/L) [8]. Its fungicidal activity is achieved at 8 μg/ml against C. albicans, a lower concentration than required for miconazole or clotrimazole [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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